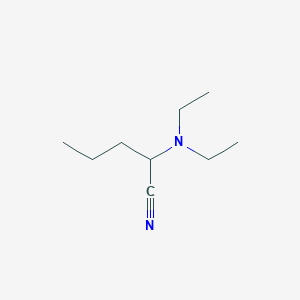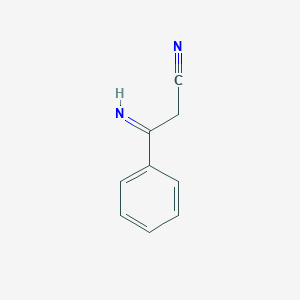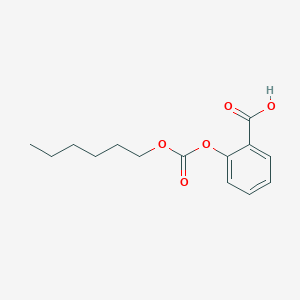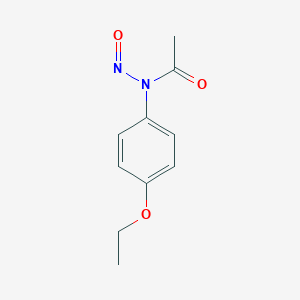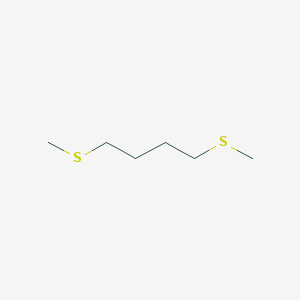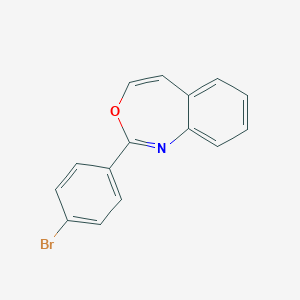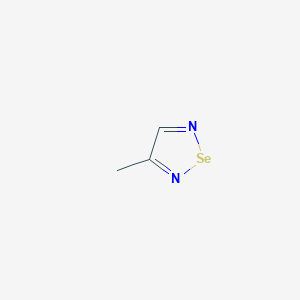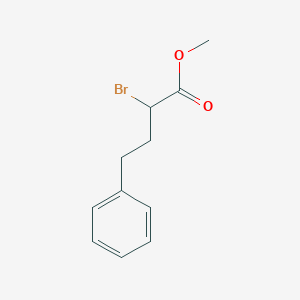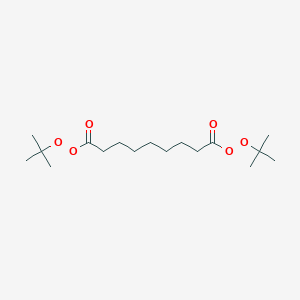![molecular formula C13H20O4Si B096285 Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester CAS No. 15964-84-8](/img/structure/B96285.png)
Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C12H20O4Si and a molecular weight of 264.37 g/mol. This compound is also known as TMSOMe and is used in a variety of applications, including organic synthesis, drug discovery, and biochemical research.
Wirkmechanismus
TMSOMe acts as a nucleophile in organic reactions, which involves the donation of an electron pair to an electrophile. This reaction results in the formation of a new chemical bond and the creation of a new molecule. TMSOMe is commonly used in reactions that involve the formation of carbon-carbon and carbon-oxygen bonds.
Biochemische Und Physiologische Effekte
TMSOMe has been shown to have a range of biochemical and physiological effects. It is commonly used in drug discovery research to identify new compounds that can act as inhibitors or activators of specific enzymes or receptors. TMSOMe has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TMSOMe in lab experiments include its high yield and purity, as well as its ability to act as a versatile nucleophile in organic reactions. However, the limitations of using TMSOMe include its high reactivity and potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
There are many future directions for the use of TMSOMe in scientific research. One potential area of research is the development of new chemical reactions and methodologies that can be used to synthesize complex organic molecules. Another area of research is the identification of new compounds that can act as inhibitors or activators of specific enzymes or receptors, which can lead to the development of new drugs for the treatment of various diseases. Additionally, the use of TMSOMe in the development of new materials and technologies is an area of ongoing research.
Synthesemethoden
The synthesis of TMSOMe can be achieved through several methods, including the reaction of phenol with trimethylsilyl chloride, followed by methylation with methyl iodide. Another method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with trimethylsilyl chloride, followed by methylation with dimethyl sulfate. Both methods result in the formation of TMSOMe with high yield and purity.
Wissenschaftliche Forschungsanwendungen
TMSOMe is widely used in scientific research due to its ability to act as a nucleophile in organic synthesis. It is commonly used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. TMSOMe is also used in the development of new chemical reactions and methodologies.
Eigenschaften
CAS-Nummer |
15964-84-8 |
|---|---|
Produktname |
Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester |
Molekularformel |
C13H20O4Si |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
methyl 2-(3-methoxy-4-trimethylsilyloxyphenyl)acetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-12-8-10(9-13(14)16-2)6-7-11(12)17-18(3,4)5/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
DJHYPDMBBHMGQO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



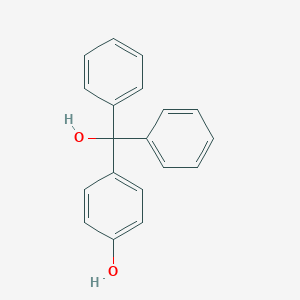
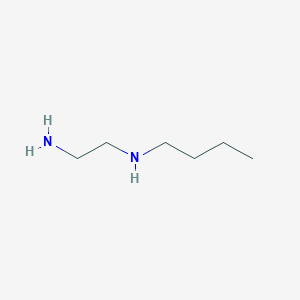
![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)
